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Compound of Interest

Compound Name: 5-Fluoronicotinaldehyde

CAS No.: 39891-04-8

Cat. No.: B1315728

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 5-
Fluoronicotinaldehyde, a key building block in the development of novel pharmaceuticals and

agrochemicals. As a Senior Application Scientist, this document is structured to offer not just

raw data, but a comprehensive interpretation grounded in fundamental principles of

spectroscopy, providing actionable insights for researchers in the field.

Introduction: The Significance of 5-
Fluoronicotinaldehyde
5-Fluoronicotinaldehyde, with the CAS Number 39891-04-8, is a fluorinated pyridine

derivative. The incorporation of a fluorine atom into the pyridine ring can significantly alter the

molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding

affinity to biological targets. These modifications are highly desirable in drug discovery, making

5-Fluoronicotinaldehyde a valuable intermediate in the synthesis of a wide range of

biologically active compounds. A thorough understanding of its spectroscopic signature is

paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For 5-Fluoronicotinaldehyde, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of

the molecule's connectivity and electronic environment.

Methodologies for NMR Data Acquisition
Sample Preparation: A sample of 5-Fluoronicotinaldehyde (typically 5-10 mg) is dissolved in

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent is critical as it can influence chemical shifts.

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a

proton frequency of 400 MHz or higher.

Experimental Parameters:

¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a

90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence) is

employed to simplify the spectrum to singlets for each unique carbon. A larger number of

scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹⁹F NMR: A direct-observe ¹⁹F experiment is performed. Proton decoupling can be used to

simplify the spectrum, although coupled spectra are valuable for observing ¹H-¹⁹F coupling

constants.

Diagram 1: NMR Workflow
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Caption: General workflow for acquiring and processing NMR data.

Spectroscopic Data and Interpretation
While a publicly available, peer-reviewed complete dataset for 5-Fluoronicotinaldehyde is not

readily found, based on the analysis of structurally similar compounds and general principles of

NMR, the following are the expected and predicted spectral data.

The ¹H NMR spectrum of 5-Fluoronicotinaldehyde is expected to show three signals in the

aromatic region and one signal for the aldehyde proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Fluoronicotinaldehyde
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Predicted
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J) in
Hz

Integration Assignment

~10.1 s - 1H CHO

~8.8 d ~2-3 (⁴JHF) 1H H-2

~8.6 dd
~8-9 (³JHH), ~2-

3 (⁴JHF)
1H H-6

~7.6 dd
~8-9 (³JHH), ~4-

5 (³JHF)
1H H-4

Interpretation:

The aldehyde proton (CHO) is expected to be the most deshielded proton, appearing as a

singlet around 10.1 ppm.

H-2 is adjacent to the nitrogen and will be deshielded. It is expected to appear as a doublet

due to a four-bond coupling to the fluorine atom (⁴JHF).

H-6 is also adjacent to the nitrogen and will be deshielded. It will likely appear as a doublet of

doublets due to coupling to H-4 (³JHH) and a smaller four-bond coupling to the fluorine

(⁴JHF).

H-4 will be the most upfield of the aromatic protons and will appear as a doublet of doublets

due to coupling to H-6 (³JHH) and a three-bond coupling to the fluorine (³JHF).

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, with the C-F

bond exhibiting a large one-bond coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Fluoronicotinaldehyde
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Predicted Chemical
Shift (δ) ppm

Multiplicity (in ¹⁹F-
coupled spectrum)

Coupling Constant
(J) in Hz

Assignment

~190 d ~3-5 (³JCF) CHO

~165 d ~250-260 (¹JCF) C-5

~155 d ~3-5 (³JCF) C-2

~140 d ~20-25 (²JCF) C-6

~125 s - C-3

~120 d ~20-25 (²JCF) C-4

Interpretation:

The aldehyde carbonyl carbon (CHO) will be significantly downfield.

The carbon directly bonded to fluorine (C-5) will show a very large one-bond C-F coupling

constant, which is a characteristic feature.

The other carbons in the ring will show smaller two-bond (²JCF) and three-bond (³JCF)

couplings to the fluorine atom, providing further confirmation of the structure.

The ¹⁹F NMR spectrum will provide direct information about the fluorine environment.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 5-Fluoronicotinaldehyde

Predicted Chemical Shift (δ) ppm Multiplicity

~ -110 to -130 m

Interpretation:

The chemical shift is referenced to CFCl₃. The exact value will depend on the solvent and

electronic environment.
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The signal will be a multiplet due to couplings to the adjacent protons (H-4 and H-6) and

potentially smaller long-range couplings.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology for IR Data Acquisition
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two

salt plates (e.g., NaCl or KBr), as a KBr pellet for a solid sample, or as a thin film on a salt

plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Spectroscopic Data and Interpretation
Table 4: Predicted IR Absorption Bands for 5-Fluoronicotinaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

~2820, ~2720 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1700-1720 Strong C=O stretch (aldehyde)

~1580-1600 Medium-Strong C=C and C=N ring stretching

~1200-1250 Strong C-F stretch

Interpretation:

The presence of a strong absorption band around 1700-1720 cm⁻¹ is a clear indicator of the

carbonyl (C=O) group of the aldehyde.
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The characteristic Fermi doublet for the aldehyde C-H stretch around 2820 cm⁻¹ and 2720

cm⁻¹ provides strong evidence for the aldehyde functionality.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

The C-F stretching vibration typically appears as a strong band in the 1200-1250 cm⁻¹

region.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound.

Methodology for MS Data Acquisition
Instrumentation: Various mass spectrometers can be used, such as those employing Electron

Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is

particularly valuable for determining the exact molecular formula.

Experimental Parameters:

EI-MS: The sample is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation.

ESI-MS: The sample is dissolved in a suitable solvent and sprayed into the mass

spectrometer, producing protonated molecules [M+H]⁺.

Spectroscopic Data and Interpretation
Table 5: Predicted Mass Spectrometry Data for 5-Fluoronicotinaldehyde
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m/z (Mass-to-Charge Ratio) Interpretation

125.03
Molecular Ion [M]⁺ (for EI-MS) or [M+H]⁺ (for

ESI-MS)

124.02 [M-H]⁺ fragment (loss of aldehyde proton)

96.02 [M-CHO]⁺ fragment (loss of the formyl group)

Interpretation:

The molecular ion peak at m/z 125.03 corresponds to the molecular weight of 5-
Fluoronicotinaldehyde (C₆H₄FNO). High-resolution mass spectrometry can confirm this

elemental composition.

The fragmentation pattern provides structural information. The loss of a hydrogen atom (m/z

124) and the formyl group (m/z 96) are expected fragmentation pathways for an aromatic

aldehyde.

Diagram 2: Spectroscopic Analysis Workflow
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Caption: Integration of spectroscopic techniques for structural elucidation.

Conclusion
The comprehensive spectroscopic analysis of 5-Fluoronicotinaldehyde through NMR, IR, and

MS provides a detailed and validated structural characterization. The predicted data presented

in this guide, based on established spectroscopic principles, offers a robust framework for

researchers to confirm the identity and purity of this important synthetic intermediate.

Experimental verification of this data is crucial and will further solidify the understanding of this

molecule's unique spectroscopic properties, aiding in its application in the synthesis of novel

and impactful chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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